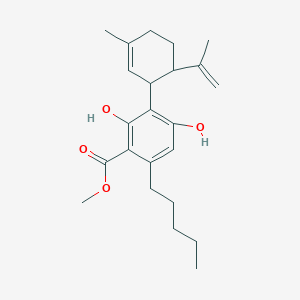

Cannabidiolic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2,4-dihydroxy-3-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-6-pentylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-6-7-8-9-16-13-19(24)21(22(25)20(16)23(26)27-5)18-12-15(4)10-11-17(18)14(2)3/h12-13,17-18,24-25H,2,6-11H2,1,3-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBCCWIIKCFQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)OC)O)C2C=C(CCC2C(=C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Preclinical Profile of Cannabidiolic Acid Methyl Ester: A Technical Guide

Foreword: The landscape of cannabinoid research is in a perpetual state of evolution, driven by the quest for novel therapeutic agents with improved pharmacological profiles. While cannabidiol (B1668261) (CBD) has garnered significant attention, the scientific community is increasingly turning its focus to its acidic precursor, cannabidiolic acid (CBDA). However, the inherent instability of CBDA has historically limited its therapeutic development. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of cannabidiolic acid methyl ester (CBDAM), a stabilized synthetic analogue of CBDA, also known by the research codes HU-580 and EPM301. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the foundational science of this promising compound.

Introduction: The Genesis of a Stable Cannabinoid

The story of cannabidiolic acid methyl ester begins with the recognition of the therapeutic potential of cannabidiolic acid (CBDA), a primary cannabinoid found in the raw cannabis plant.[1] Early research suggested that CBDA possesses a range of pharmacological activities, including anti-inflammatory, anti-nausea, and anti-anxiety properties.[2] A significant hurdle in harnessing the full potential of CBDA, however, is its chemical instability. CBDA readily undergoes decarboxylation, particularly when exposed to heat or light, converting into the more widely known cannabidiol (CBD).[1] This instability poses a considerable challenge for consistent dosing and pharmaceutical formulation.

To overcome this limitation, the research group led by Professor Raphael Mechoulam, a pioneer in cannabinoid science, developed a method to stabilize CBDA through a chemical process known as esterification.[3][4] By converting the carboxylic acid group of CBDA into a methyl ester, they created cannabidiolic acid methyl ester (CBDAM), a synthetic and stable molecule.[3][4] This breakthrough paved the way for rigorous preclinical investigation into its pharmacological effects.

Synthesis and Characterization

The synthesis of cannabidiolic acid methyl ester is achieved through the esterification of cannabidiolic acid. A detailed protocol for this synthesis is outlined below.

Experimental Protocol: Synthesis of Cannabidiolic Acid Methyl Ester

Objective: To synthesize cannabidiolic acid methyl ester (CBDAM) from cannabidiolic acid (CBDA) via esterification.

Materials:

-

Cannabidiolic Acid (CBDA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (B129727) (CH₃OH)

-

4-Pyrrolidinopyridine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

5% Hydrochloric Acid (HCl)

-

Silica (B1680970) gel for column chromatography

-

Ether-petroleum ether solvent system

Procedure:

-

Dissolve Cannabidiolic Acid (CBDA) (175 mg, 0.488 mmol) in 2.5 ml of dichloromethane (CH₂Cl₂).

-

To this solution, add 0.02 ml of methanol (CH₃OH, 0.488 mmol) and 7.2 mg of 4-Pyrrolidinopyridine (0.048 mmol).

-

Stir the reaction mixture for 5 minutes at room temperature.

-

Add the coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC) (121 mg, 0.585 mmol), to the mixture and continue stirring overnight at room temperature.

-

After the reaction is complete, evaporate the solvent.

-

Acidify the crude mixture with 5% hydrochloric acid.

-

Extract the product with dichloromethane (CH₂Cl₂).

-

Purify the crude product by column chromatography on silica gel using a 20% ether-petroleum ether solvent system.[2]

Characterization

The resulting compound, cannabidiolic acid methyl ester, is a stable, synthetic analogue of CBDA.[3] Its chemical and physical properties have been characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity.

Pharmacological Activity

Preclinical studies have revealed that CBDAM exhibits a range of pharmacological activities, primarily mediated through its interaction with the serotonergic and endocannabinoid systems.

Serotonin (B10506) 5-HT1A Receptor Modulation

A significant body of evidence points to the potent modulatory effects of CBDAM on the serotonin 1A (5-HT1A) receptor.

Studies utilizing [³⁵S]-GTPγS binding assays in Chinese Hamster Ovary (CHO) cell membranes expressing human 5-HT1A receptors have demonstrated that CBDAM enhances the activation of these receptors by the agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).[5] Notably, CBDAM was found to be more potent than CBDA in enhancing this receptor activation.[5]

The 5-HT1A receptor-mediated effects of CBDAM translate to significant behavioral outcomes in animal models of nausea and anxiety.

-

Anti-Nausea Effects: In rat models of acute and anticipatory nausea, CBDAM demonstrated a potent ability to reduce nausea-like behaviors (conditioned gaping).[5] The anti-nausea effects of CBDAM were blocked by the 5-HT1A antagonist WAY100635, confirming the involvement of this receptor.[5]

-

Anxiolytic Effects: In a light-dark box test, a model for assessing anxiety-like behavior in rodents, CBDAM increased the time rats spent in the light compartment, an effect indicative of reduced anxiety.[5] This anxiolytic effect was also reversed by the 5-HT1A antagonist WAY100635.[5]

Cannabinoid CB1 Receptor Modulation

Emerging research suggests that CBDAM may also interact with the cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system. Some studies propose that CBDAM may act as a CB1 receptor antagonist.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies on cannabidiolic acid methyl ester.

Table 1: In Vitro Activity of Cannabidiolic Acid Methyl Ester

| Assay | Target | Cell Line | Effect | Potency/Efficacy | Reference |

| [³⁵S]-GTPγS Binding | Human 5-HT1A Receptor | CHO cells | Enhanced 8-OH-DPAT-induced activation | More potent than CBDA | [5] |

Table 2: In Vivo Efficacy of Cannabidiolic Acid Methyl Ester in Animal Models

| Model | Species | Endpoint | Effective Dose (i.p.) | Effect | Reference |

| Acute Nausea (Conditioned Gaping) | Rat | Reduction in gaping | 0.1 and 1 µg/kg | Significant reduction | [5] |

| Anticipatory Nausea (Conditioned Gaping) | Rat | Reduction in gaping | 0.01 and 0.1 µg/kg | Significant reduction | [5] |

| Anxiety (Light-Dark Box) | Rat | Increased time in light compartment | 0.01 µg/kg | Significant increase | [5] |

| Schizophrenia-like behaviors | Mouse | Attenuation of hyperactivity, cognitive deficits | 0.01 µg/kg | Attenuation of deficits | [6] |

| Depression (Forced Swim Test) | Rat | Anti-depressive-like effect | 5 and 10 mg/kg (oral) | Reduced immobility | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

[³⁵S]-GTPγS Binding Assay

Objective: To measure the activation of 5-HT1A receptors in response to CBDAM.

Procedure:

-

Prepare cell membranes from CHO cells stably expressing human 5-HT1A receptors.

-

Incubate the cell membranes with the 5-HT1A receptor agonist 8-OH-DPAT in the presence or absence of varying concentrations of CBDAM.

-

Add [³⁵S]-GTPγS to the incubation mixture.

-

Following incubation, filter the mixture to separate the bound from free [³⁵S]-GTPγS.

-

Measure the amount of bound [³⁵S]-GTPγS using liquid scintillation counting.

-

Analyze the data to determine the effect of CBDAM on the Emax and EC50 of 8-OH-DPAT.[5]

Conditioned Gaping Model (Nausea)

Objective: To assess the anti-nausea effects of CBDAM in rats.

Procedure:

-

Conditioning: Pair a novel context (e.g., a specific chamber) with the administration of a nausea-inducing agent like lithium chloride (LiCl).

-

Testing: On a subsequent day, re-expose the rats to the conditioned context in a drug-free state.

-

Observation: Videotape the rats and score the number of "gaping" responses, which are characteristic of nausea in this species.

-

Drug Administration: In test groups, administer CBDAM intraperitoneally (i.p.) prior to the re-exposure to the conditioned context.

-

Analysis: Compare the number of gaping responses between vehicle-treated and CBDAM-treated groups.[5]

Light-Dark Box Test (Anxiety)

Objective: To evaluate the anxiolytic-like effects of CBDAM in rodents.

Apparatus: A box divided into a small, dark compartment and a larger, brightly lit compartment, with an opening connecting the two.

Procedure:

-

Place the animal in the center of the brightly lit compartment.

-

Allow the animal to freely explore the apparatus for a set period (e.g., 5-10 minutes).

-

Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.

-

Drug Administration: Administer CBDAM or vehicle to different groups of animals prior to the test.

-

Analysis: Compare the behavioral parameters between the different treatment groups. An increase in the time spent in the light compartment is indicative of an anxiolytic effect.[5]

Forced Swim Test (Depression)

Objective: To assess the antidepressant-like effects of CBDAM in rodents.

Apparatus: A cylindrical container filled with water from which the animal cannot escape.

Procedure:

-

Place the animal in the water-filled cylinder for a predetermined period (e.g., 6 minutes).

-

Record the duration of immobility, where the animal makes only the movements necessary to keep its head above water.

-

Drug Administration: Administer CBDAM or a reference antidepressant orally or via injection prior to the test.

-

Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[7]

Signaling Pathways and Visualizations

The pharmacological effects of cannabidiolic acid methyl ester are mediated by complex intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.

5-HT1A Receptor Signaling Pathway

CBDAM enhances the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase.

Caption: Simplified 5-HT1A receptor signaling pathway modulated by CBDAM.

Experimental Workflow: From Synthesis to In Vivo Testing

The following diagram illustrates the general workflow for the synthesis, purification, and subsequent preclinical evaluation of cannabidiolic acid methyl ester.

Caption: General experimental workflow for CBDAM synthesis and evaluation.

Conclusion and Future Directions

Cannabidiolic acid methyl ester represents a significant advancement in the field of cannabinoid therapeutics. By overcoming the inherent instability of CBDA, researchers have unlocked the potential to explore its pharmacological properties with greater precision and reliability. The preclinical data gathered to date strongly suggest that CBDAM is a potent modulator of the 5-HT1A receptor, with promising therapeutic potential for the treatment of nausea, anxiety, and potentially other neurological and psychiatric disorders.

Further research is warranted to fully elucidate the mechanism of action of CBDAM, including its potential interactions with other receptor systems, such as the CB1 receptor. Comprehensive pharmacokinetic and toxicological studies will be crucial for its progression into clinical development. The findings presented in this technical guide provide a solid foundation for future investigations into this novel and promising synthetic cannabinoid.

References

- 1. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 2. Conditioned gaping in rats: a selective measure of nausea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Open-Space Forced Swim Model of Depression for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2018235079A1 - CANNABIDIOLIC ACID ESTER COMPOSITIONS AND USES THEREOF - Google Patents [patents.google.com]

Unraveling the Molecular Architecture of Cannabidiolic Acid Methyl Ester: A Technical Guide

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide detailing the structure elucidation of cannabidiolic acid methyl ester (CBDAM), a significant derivative of the non-psychoactive cannabinoid cannabidiolic acid (CBDA), is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the spectroscopic and analytical techniques employed to determine the precise molecular structure of this compound, also known by its research designation, HU-580.

First isolated and its structure elucidated in 1965 through the analysis of its physical properties, CBDAM has garnered interest for its potential therapeutic applications and increased stability compared to its parent compound, CBDA.[1] This guide synthesizes available data to present a clear and detailed overview of its structural characterization.

Molecular Identity and Physicochemical Properties

Cannabidiolic acid methyl ester is formally named 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 55658-71-4 | [2] |

| Molecular Formula | C₂₃H₃₂O₄ | [2] |

| Formula Weight | 372.5 g/mol | [2] |

| UV λmax | 225, 268 nm | [2] |

| Solubility (DMF) | 30 mg/ml | [2] |

| Solubility (DMSO) | 30 mg/ml | [2] |

| Solubility (Ethanol) | 20 mg/ml | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For cannabinoids, ¹H and ¹³C NMR are crucial for assigning the complex polycyclic structure.

While specific, tabulated ¹H and ¹³C NMR chemical shifts for CBDAM are not explicitly detailed in the reviewed literature, the complete assignments for the closely related cannabidiolic acid (CBDA) have been published.[3][4] The primary difference between CBDA and CBDAM is the methylation of the carboxylic acid group. This modification would most significantly impact the chemical shift of the methyl group protons and the carbonyl carbon, with minor shifts expected for adjacent aromatic protons and carbons.

Experimental Protocol: NMR Analysis of Cannabinoids

The following provides a general protocol for the NMR analysis of cannabinoids, which would be applicable for the structure elucidation of CBDAM.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆).[5][6][7] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.

-

Internal Standard: For quantitative analysis or precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

-

Data Acquisition: Acquire ¹H, ¹³C, and two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Assign the proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

Experimental workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and elemental composition, and for deducing structural information from fragmentation patterns.

Experimental Protocol: GC-MS Analysis of Cannabinoids

The following protocol outlines a general procedure for the GC-MS analysis of cannabinoids, which would be suitable for CBDAM.

-

Sample Preparation and Derivatization: For acidic cannabinoids, a derivatization step is typically required to improve thermal stability and volatility. A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.

-

Injection: Inject a small volume (e.g., 1-2 µL) of the prepared sample into the GC inlet.

-

Gas Chromatography: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar column, such as one with a 5% phenylmethylpolysiloxane stationary phase, is often used.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer where they are ionized (typically by electron ionization) and fragmented. The mass analyzer then separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum for each compound is compared to spectral libraries and analyzed to identify the molecular ion and characteristic fragment ions, which aids in structure confirmation.

Workflow for the GC-MS analysis of cannabidiolic acid methyl ester.

Synthesis of Cannabidiolic Acid Methyl Ester

The synthesis of CBDAM is a key step in obtaining the pure compound for structural analysis and pharmacological studies. A common method involves the esterification of cannabidiolic acid (CBDA).

Experimental Protocol: Synthesis of CBDAM

A general procedure for the synthesis of CBDAM from CBDA is as follows:

-

Dissolution: Dissolve CBDA in a suitable organic solvent, such as dichloromethane.

-

Addition of Reagents: Add methanol (B129727) and a catalytic amount of a suitable coupling agent or acid catalyst.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Workup and Purification: Quench the reaction and extract the product into an organic solvent. The crude product is then purified, typically by column chromatography, to yield pure CBDAM.

Synthetic pathway from CBDA to CBDAM.

Conclusion

The structural elucidation of cannabidiolic acid methyl ester is accomplished through a combination of synthesis and rigorous spectroscopic analysis. While a complete, publicly available dataset for CBDAM remains to be consolidated, the well-established methodologies for cannabinoid analysis provide a clear path for its characterization. This technical guide serves as a foundational resource for researchers, providing the necessary background and procedural outlines to confidently work with and further investigate this promising compound.

References

- 1. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. future4200.com [future4200.com]

- 9. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.york.ac.uk [pure.york.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. cannabissciencetech.com [cannabissciencetech.com]

HU-580: A Technical Guide to its Chemical, Physical, and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

HU-580, also known as Cannabidiolic acid methyl ester (CBDA-ME), is a stable synthetic analogue of the naturally occurring phytocannabinoid, cannabidiolic acid (CBDA).[1] This document provides a comprehensive overview of the chemical and physical properties of HU-580, alongside a detailed examination of its pharmacological profile, with a particular focus on its interaction with the serotonin (B10506) 1A (5-HT1A) receptor. Experimental methodologies for key in vitro and in vivo studies are described, and relevant signaling pathways are visualized to provide a thorough technical guide for research and drug development purposes.

Chemical and Physical Properties

HU-580 is the methyl ester derivative of cannabidiolic acid.[2] This structural modification enhances the compound's stability compared to its parent compound, CBDA, which is prone to decarboxylation.[3][4] The key chemical and physical properties of HU-580 are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester | [5] |

| Synonyms | Cannabidiolic acid methyl ester, CBDA methyl ester | [5][6] |

| CAS Number | 55658-71-4 | [5][6][7] |

| Molecular Formula | C23H32O4 | [5][6][7] |

| Molecular Weight | 372.50 g/mol | [6][7] |

| Accurate Mass | 372.2301 | [6] |

| Purity | ≥98% | [5] |

| Formulation | A solution in acetonitrile | [5][6] |

| SMILES | CCCCCc1cc(O)c([C@H]2C=C(C)CC[C@@H]2C(=C)C)c(O)c1C(=O)OC | [6] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 8 | [1] |

| Topological Polar Surface Area | 77.76 Ų | [1] |

| XLogP | 6.23 | [1] |

| Lipinski's Rules Broken | 1 | [1] |

Pharmacological Properties

Mechanism of Action

HU-580 is an orally active analogue of cannabidiolic acid that demonstrates potent activity at the 5-HT1A receptor.[7] It acts as a positive allosteric modulator, enhancing the activation of the 5-HT1A receptor by its endogenous ligand, serotonin, and by synthetic agonists like 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).[3][8] This enhancement of 5-HT1A receptor activation is believed to mediate the observed anti-nausea and anti-anxiety effects of HU-580.[3][9] In vivo studies have shown that the anti-nausea and anxiolytic effects of HU-580 can be blocked by the 5-HT1A receptor antagonist, WAY100635.[3][9]

Biological Activities

-

Anti-Nausea Effects: HU-580 has been shown to be more potent than CBDA in suppressing both acute and anticipatory nausea in rat models.[3][9] Effective doses as low as 0.1 μg·kg⁻¹ (i.p.) for acute nausea and 0.01 μg·kg⁻¹ for anticipatory nausea have been reported.[3]

-

Anxiolytic Effects: In a light-dark box test, HU-580, at a dose of 0.01 μg·kg⁻¹, increased the time that foot-shocked rats spent in the light compartment, indicating an anti-anxiety effect.[3]

-

Analgesic Effects: HU-580 has demonstrated efficacy in a rat model of peripheral neuropathic pain when administered at an early stage after sciatic nerve surgery. Interestingly, this effect was observed only in male rats.[1]

-

Cellular Effects: In vitro studies using Vero C1008 cells have determined a CC50 value of 52.4 μM for HU-580, indicating its cytotoxic potential at higher concentrations.[7]

Experimental Protocols

In Vitro: [³⁵S]-GTPγS Binding Assay

This assay is used to determine the effect of HU-580 on the activation of the human 5-HT1A receptor.

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT1A receptor are cultured and harvested. Cell membranes are then prepared through a process of homogenization and centrifugation.

-

Binding Assay: The prepared membranes are incubated with the 5-HT1A receptor agonist 8-OH-DPAT in the presence of varying concentrations of HU-580 (or vehicle). The binding of the non-hydrolyzable GTP analogue, [³⁵S]-GTPγS, to the G-proteins coupled to the activated receptors is then measured.

-

Data Analysis: The amount of bound [³⁵S]-GTPγS is quantified using liquid scintillation counting. The data is analyzed to determine the Emax (maximum effect) and EC50 (half-maximal effective concentration) of 8-OH-DPAT in the presence and absence of HU-580. An increase in the Emax of 8-OH-DPAT in the presence of HU-580 indicates positive allosteric modulation.[3]

In Vivo: Rat Conditioned Gaping Model for Nausea

This model is used to assess the anti-nausea effects of HU-580.

-

Conditioning Phase: Rats are placed in a novel context and injected with an emetic agent, such as lithium chloride, to induce nausea. This process is repeated over several trials to associate the context with the feeling of nausea.[8]

-

Testing Phase: The conditioned rats are pre-treated with either vehicle, CBDA, or HU-580 at various doses. They are then re-exposed to the conditioned context, and the number of "gaping" responses (a rodent model of nausea) is recorded.[8]

-

Mechanism of Action Confirmation: To confirm the role of the 5-HT1A receptor, a separate group of rats is pre-treated with the 5-HT1A antagonist WAY100635 before the administration of HU-580. A reversal of the anti-nausea effect by the antagonist confirms the mechanism.[3][4]

In Vivo: Light-Dark Box Test for Anxiety

This test is used to evaluate the anxiolytic properties of HU-580.

-

Apparatus: The apparatus consists of a box divided into a dark compartment and a light compartment, with an opening connecting the two.[8]

-

Procedure: Rats are pre-treated with vehicle or HU-580. They are then placed in the dark compartment and allowed to freely explore the apparatus for a set period. The time spent in the light compartment is recorded. Anxiolytic compounds typically increase the time spent in the light compartment.[8]

-

Stress Induction (Optional): To model anxiety-like states, rats can be subjected to a stressor, such as a foot shock, 24 hours prior to the test.[3][4]

Visualizations

Caption: 5-HT1A Receptor Signaling Pathway Modulation by HU-580.

Caption: Experimental Workflow for the Conditioned Gaping Model of Nausea.[8]

Caption: Experimental Workflow for the Light-Dark Box Test.[8]

References

- 1. HU-580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2018235079A1 - CANNABIDIOLIC ACID ESTER COMPOSITIONS AND USES THEREOF - Google Patents [patents.google.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Cannabidiolic Acid methyl ester [A solution in acetonitrile] [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Therapeutic Precursor: A Technical Guide to the Biosynthesis of Cannabidiolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiolic acid (CBDA), the acidic precursor to the widely recognized therapeutic compound cannabidiol (B1668261) (CBD), is a naturally occurring cannabinoid within Cannabis sativa.[1][2] The biosynthetic pathway of CBDA is a sophisticated enzymatic cascade that transforms simple precursor molecules into this complex terpenophenolic compound. A thorough understanding of this pathway is paramount for the advancement of cannabinoid research, the development of novel therapeutics, and the optimization of cannabinoid production through both traditional cultivation and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of CBDA, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Biosynthetic Pathway: From Primary Metabolites to Cannabidiolic Acid

The formation of CBDA is a multi-step enzymatic process that originates from primary metabolites within the glandular trichomes of the Cannabis sativa plant.[3] The pathway can be broadly divided into three key stages: the formation of olivetolic acid, the synthesis of the central precursor cannabigerolic acid (CBGA), and the final conversion of CBGA to CBDA.

Formation of Olivetolic Acid: The Polyketide Foundation

The biosynthesis of cannabinoids begins with the formation of olivetolic acid (OA), which serves as the polyketide nucleus of these compounds.[4][5] This process is catalyzed by a duo of enzymes: Tetraketide Synthase (TKS), also known as Olivetol (B132274) Synthase (OLS), and Olivetolic Acid Cyclase (OAC).[4][6]

-

Tetraketide Synthase (TKS/OLS): This Type III polyketide synthase initiates the pathway by catalyzing the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA.[6] This reaction forms a linear polyketide intermediate.[4]

-

Olivetolic Acid Cyclase (OAC): The linear tetraketide produced by TKS is then acted upon by OAC. This enzyme facilitates a C2-C7 intramolecular aldol (B89426) condensation, which crucially retains the carboxyl group, leading to the formation of olivetolic acid.[5][7] In the absence of OAC, the unstable linear intermediate can spontaneously cyclize into byproducts such as olivetol and pyrones.[4][5]

The Gateway to Cannabinoids: Formation of Cannabigerolic Acid (CBGA)

Once synthesized, olivetolic acid is prenylated with geranyl pyrophosphate (GPP) to form cannabigerolic acid (CBGA), often referred to as the "mother of all cannabinoids" as it is the direct precursor to the major acidic cannabinoids.[2][8] This crucial step is catalyzed by:

-

Geranylpyrophosphate:olivetolate geranyltransferase (GOT): Also known as cannabigerolic acid synthase (CBGAS), this enzyme facilitates the transfer of a geranyl group from GPP to olivetolic acid.[9][10]

The Final Step: Oxidative Cyclization to Cannabidiolic Acid (CBDA)

CBGA serves as the substrate for the final enzymatic reaction that diversifies the cannabinoid profile of the plant. For the synthesis of CBDA, the key enzyme is:

-

Cannabidiolic Acid Synthase (CBDAS): This FAD-dependent oxidoreductase catalyzes the stereospecific oxidative cyclization of the geranyl moiety of CBGA to form cannabidiolic acid.[11] This enzyme is structurally and functionally similar to tetrahydrocannabinolic acid synthase (THCAS), which converts CBGA to THCA, the precursor of the psychoactive compound THC.[11]

Quantitative Data on Biosynthetic Enzymes

The efficiency and specificity of the CBDA biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for the key enzymes involved.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (min⁻¹) | kcat/Km (s⁻¹ M⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Tetraketide Synthase (TKS/OLS) | Hexanoyl-CoA | Olivetol | 60.8 | 2.96 | 1013 | ~7.0 | Not specified | [6] |

| Tetraketide pyrone | Not specified | Not specified | 280 | ~7.0 | Not specified | [6] | ||

| Triketide pyrone | Not specified | Not specified | 811 | ~7.0 | Not specified | [6] | ||

| Geranylpyrophosphate:olivetolate geranyltransferase (GOT) | Olivetolate | CBGA | 6.73 | Not specified | Not specified | 7.0 | 30 | [12] |

| Geranyl diphosphate | CBGA | 2000 | Not specified | Not specified | 7.0 | 30 | [12] | |

| Cannabidiolic Acid Synthase (CBDAS) | Cannabigerolic acid (CBGA) | CBDA | Not specified | Not specified | Not specified | Not specified | Not specified | [11] |

Experimental Protocols

Precise and reproducible experimental protocols are essential for the study of the CBDA biosynthetic pathway. The following sections provide detailed methodologies for key in vitro enzyme assays and product quantification.

Protocol 1: Coupled Tetraketide Synthase (TKS) and Olivetolic Acid Cyclase (OAC) Assay

This assay measures the combined activity of TKS and OAC, resulting in the production of olivetolic acid.

Reaction Mixture:

-

100 mM Potassium Phosphate buffer (pH 7.0)

-

1 mM Dithiothreitol (DTT)

-

50 µM Hexanoyl-CoA

-

150 µM Malonyl-CoA

-

1-5 µM purified TKS

-

1-5 µM purified OAC

Procedure:

-

Combine all components except malonyl-CoA in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA.

-

Incubate at 30°C for 30-60 minutes.

-

Quench the reaction by adding an equal volume of acetonitrile (B52724) or methanol (B129727) containing an internal standard.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for olivetolic acid formation using HPLC or LC-MS/MS.[13]

Protocol 2: Geranylpyrophosphate:olivetolate geranyltransferase (GOT) Assay

This assay quantifies the formation of cannabigerolic acid (CBGA) from olivetolic acid and geranyl pyrophosphate.

Reaction Mixture:

-

50 mM Tris-HCl (pH 7.5)

-

10 mM MgCl₂

-

1 mM DTT

-

100 µM - 1 mM Olivetolic Acid

-

100 µM - 1 mM Geranyl Pyrophosphate (GPP)

-

1-5 µM purified GOT enzyme preparation

Procedure:

-

Combine the buffer, MgCl₂, DTT, and olivetolic acid in a microcentrifuge tube.

-

Pre-incubate at 30°C for 5 minutes.

-

Add the purified GOT enzyme preparation and pre-incubate for an additional 5 minutes.

-

Initiate the reaction by adding GPP.

-

Incubate at 30°C for 30-60 minutes.

-

Quench and process the reaction as described in the TKS/OAC assay.

-

Analyze the supernatant for CBGA formation by HPLC or LC-MS/MS.[13]

Protocol 3: Cannabidiolic Acid Synthase (CBDAS) Assay

This protocol measures the conversion of CBGA to CBDA.

Reaction Mixture:

-

50 mM Sodium Citrate buffer (pH 5.0)

-

50 µM - 500 µM Cannabigerolic Acid (CBGA)

-

1-5 µM purified CBDAS

Procedure:

-

Combine the buffer and CBGA in a microcentrifuge tube.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified CBDAS enzyme.

-

Incubate at 37°C for 15-30 minutes.

-

Quench and process the reaction as described previously.

-

Analyze the supernatant for the formation of CBDA and the depletion of CBGA by HPLC or LC-MS/MS.[13]

Protocol 4: Product Quantification by HPLC and LC-MS/MS

Accurate quantification of substrates and products is critical for determining enzyme kinetics and pathway efficiency.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

-

Detection: UV detection at approximately 228 nm allows for the simultaneous detection of both acidic and neutral cannabinoids. Acidic cannabinoids also show absorption peaks around 270 nm and 310 nm.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of cannabinoid acids.

-

Detection: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument provides high selectivity and sensitivity for targeted quantification. High-resolution mass spectrometry enables accurate mass measurements for unambiguous compound identification.[4][14]

Visualizing the Pathway and Workflows

Diagrams are indispensable tools for conceptualizing complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language to illustrate the CBDA biosynthetic pathway and a general experimental workflow.

Caption: The enzymatic cascade of cannabidiolic acid (CBDA) biosynthesis.

Caption: A generalized workflow for in vitro enzyme activity assays.

Conclusion

The biosynthesis of cannabidiolic acid is a finely tuned enzymatic process that is foundational to the chemical profile of Cannabis sativa. A comprehensive understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for the scientific community. This technical guide provides a consolidated resource to aid researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of cannabinoids, optimize their production, and engineer novel biosynthetic pathways. The continued investigation into the structure, function, and kinetics of the enzymes involved in CBDA synthesis will undoubtedly unlock new opportunities in medicine and biotechnology.

References

- 1. Geranyl-pyrophosphate—olivetolic acid geranyltransferase - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of Nature-Inspired Unnatural Cannabinoids [mdpi.com]

- 3. derleme.gen.tr [derleme.gen.tr]

- 4. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. EC 2.5.1.102 [iubmb.qmul.ac.uk]

- 10. Prenylation of olivetolate by a hemp transferase yields cannabigerolic acid, the precursor of tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharm.or.jp [pharm.or.jp]

- 12. uniprot.org [uniprot.org]

- 13. benchchem.com [benchchem.com]

- 14. iris.unimore.it [iris.unimore.it]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to EPM301

Executive Summary

EPM301, also known as cannabidiolic acid methyl ester (CBDA-ME) or HU-580, is a novel, synthetic, and stable derivative of cannabidiolic acid (CBDA).[1][2][3][4][5][6] Developed to overcome the inherent instability of natural CBDA, EPM301 is created through an esterification process that allows for consistent and scalable pharmaceutical development.[4] Preclinical research has demonstrated its therapeutic potential across a range of indications, including metabolic disorders, neuropsychiatric conditions, and inflammation.[1][3][6] EPM Therapeutics is currently advancing EPM301 through IND-enabling studies, with a primary focus on treating hyperphagia in Prader-Willi Syndrome (PWS), for which it has received Orphan Drug Designation from the U.S. FDA.[7][8]

Chemical and Physical Properties

EPM301 is the methyl ester of cannabidiolic acid. This modification prevents the natural decarboxylation that converts CBDA to cannabidiol (B1668261) (CBD), thereby preserving the therapeutic properties of the acid form in a stable molecular structure.[1][4][5]

| Property | Data |

| IUPAC Name | methyl (1'R,2'R)-2,6-dihydroxy-5'-methyl-4-pentyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-3-carboxylate[6] |

| Synonyms | EPM-301, HU-580, CBDA-ME[6] |

| CAS Number | 55658-71-4[6] |

| Molecular Formula | C23H32O4[6] |

| Molecular Weight | 372.51 g/mol [6] |

| Stability | Stable in ethanol (B145695) for at least 12 months at RT, 4°C, and -20°C[7] |

Mechanism of Action

While the complete molecular mechanism of EPM301 is still under investigation, preclinical studies have elucidated several key signaling pathways.[1]

-

Serotonergic System Modulation : EPM301 has been shown to act as a positive allosteric modulator of the serotonin (B10506) 5-HT1A receptor.[1] It enhances the receptor's activation upon agonist binding, a mechanism believed to mediate its effects on reducing anxiety, nausea, and food intake.[1][4]

-

Endocannabinoid System Interaction : The compound's therapeutic effects, particularly in the context of depression, appear to be sexually dimorphic and involve the cannabinoid receptor 2 (CB2). In female rat models, the antidepressant-like effects of EPM301 were blocked by a CB2 antagonist.[6][9][10] This effect was also associated with reduced hippocampal expression of Fatty Acid Amide Hydrolase (FAAH) and elevated levels of Brain-Derived Neurotrophic Factor (BDNF) and certain endocannabinoids.[9]

-

Anti-Inflammatory Pathways : EPM301 has demonstrated potent anti-inflammatory activity, with efficacy in animal models comparable to that of conventional steroids (prednisone) and biological drugs (TNF inhibitors).[3][4]

References

- 1. The Metabolic Efficacy of a Cannabidiolic Acid (CBDA) Derivative in Treating Diet- and Genetic-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Metabolic Efficacy of a Cannabidiolic Acid (CBDA) Derivative in Treating Diet- and Genetic-Induced Obesity. | Cannabinoids Research [cannabinoids.huji.ac.il]

- 3. bloommarijuana.com [bloommarijuana.com]

- 4. forbes.com [forbes.com]

- 5. The Metabolic Efficacy of a Cannabidiolic Acid (CBDA) Derivative in Treating Diet- and Genetic-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. irp.cdn-website.com [irp.cdn-website.com]

- 8. EPM Therapuetics [epmtherapeutics.com]

- 9. Cannabinoid Receptor 2 Blockade Prevents Anti-Depressive-like Effect of Cannabidiol Acid Methyl Ester in Female WKY Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cannabinoid Receptor 2 Blockade Prevents Anti-Depressive-like Effect of Cannabidiol Acid Methyl Ester in Female WKY Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

cannabidiolic acid methyl ester CAS number and nomenclature

An In-Depth Technical Guide to Cannabidiolic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cannabidiolic acid methyl ester (CBDA-ME), a synthetic derivative of the naturally occurring cannabidiolic acid (CBDA). This document covers its chemical nomenclature, CAS number, and a detailed exploration of its biological activity, supported by experimental data and protocols.

Nomenclature and Chemical Properties

Cannabidiolic acid methyl ester is a more stable analog of CBDA, making it a valuable compound for research and potential therapeutic development.[1][2]

| Identifier | Value |

| CAS Number | 55658-71-4[3][4][5][6][7] |

| Synonyms | CBDA methyl ester, HU-580[3][8] |

| IUPAC Name | Methyl 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentylbenzoate[4] |

| Molecular Formula | C23H32O4[3][4][5] |

| Molecular Weight | 372.5 g/mol [3][5] |

Biological Activity and Therapeutic Potential

CBDA-ME has demonstrated enhanced potency and stability compared to its parent compound, CBDA.[1] Its primary mechanism of action involves the modulation of the serotonin (B10506) 1A (5-HT1A) receptor.[1][9] This activity underlies its potential as an anti-nausea, anxiolytic, and antidepressant agent.[9][10][11]

Quantitative Bioactivity Comparison: CBDA vs. CBDA-ME

The following table summarizes the comparative bioactivity of CBDA and CBDA-ME, highlighting the enhanced potency of the methyl ester derivative.

| Parameter | CBDA | CBDA-ME (HU-580) | Assay |

| 5-HT1A Receptor Modulation (in vitro) | Effective at 0.1, 1.0, and 10 nM | Effective at 0.01, 0.1, 1.0, and 10 nM | [35S]GTPγS binding assay with human 5-HT1A receptor-expressing CHO cell membranes[9] |

| Anti-Nausea Efficacy (in vivo, acute) | Effective at 1 µg·kg-1 i.p. | Effective at 0.1 and 1 µg·kg-1 i.p. | Reduction of conditioned gaping in rats[9] |

| Anti-Nausea Efficacy (in vivo, anticipatory) | Effective at 0.1 µg·kg-1 i.p. | Effective at 0.01 and 0.1 µg·kg-1 i.p. | Reduction of contextually elicited conditioned gaping in rats[9] |

| Anxiolytic Efficacy (in vivo) | No significant effect at 0.01 µg·kg-1 | Increased time in the light compartment at 0.01 µg·kg-1 | Light-dark box test in rats[9] |

| Antidepressant Efficacy (in vivo) | Not specified | Effective at 1 mg/kg | Forced swim test in Wistar-Kyoto and Flinders Sensitive Line rats[11] |

Antiviral Activity

Recent studies have explored the antiviral properties of CBDA-ME. It has shown a neutralizing effect against various SARS-CoV-2 variants, with greater activity than CBDA.[12] This suggests its potential as a lead compound for the development of new antiviral drugs.[12]

Signaling Pathways

The primary signaling pathway influenced by CBDA-ME is the 5-HT1A receptor cascade. It acts as a positive allosteric modulator, enhancing the receptor's activation by agonists like 8-OH-DPAT.[1][9]

Caption: 5-HT1A receptor signaling cascade modulated by CBDA-ME.

Experimental Protocols

Synthesis of Cannabidiolic Acid Methyl Ester (HU-580)

A common method for the synthesis of CBDA-ME involves the esterification of cannabidiolic acid (CBDA).[13]

Materials:

-

Cannabidiolic Acid (CBDA)

-

Dichloromethane (CH2Cl2)

-

Methanol (B129727) (CH3OH)

-

4-Pyrrolidinopyridine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

5% Hydrochloric acid

Procedure:

-

Dissolve CBDA in dichloromethane.

-

Add methanol and 4-Pyrrolidinopyridine to the solution.

-

Stir the reaction for 5 minutes at room temperature.

-

Add the coupling agent, DCC, and stir the mixture overnight.

-

Evaporate the solvent.

-

Acidify the crude mixture with 5% hydrochloric acid.

-

Extract the final product with dichloromethane.[13]

Caption: Experimental workflow for the synthesis of CBDA-ME.

In Vitro [35S]GTPγS Binding Assay

This assay is used to determine the effect of CBDA-ME on 5-HT1A receptor activation.[9]

Materials:

-

Membranes from CHO cells stably expressing human 5-HT1A receptors

-

[35S]GTPγS

-

8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT)

-

CBDA-ME

-

Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, EDTA)[1]

Procedure:

-

Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.[1]

-

Incubate the cell membranes with varying concentrations of CBDA-ME and the 5-HT1A receptor agonist, 8-OH-DPAT.

-

Add [35S]GTPγS to the mixture.

-

Measure the amount of [35S]GTPγS binding to the G-proteins, which indicates receptor activation.

-

Analyze the data to determine the Emax and EC50 values.[9]

In Vivo Light-Dark Box Test for Anxiolytic Effects

This test is a common method for assessing anxiety-like behavior in rodents.[1][9]

Procedure:

-

Administer CBDA-ME or a vehicle control to the test animals (e.g., rats) via intraperitoneal injection.

-

Place the animal in the dark compartment of a two-compartment box (one light, one dark).

-

Allow the animal to freely explore both compartments for a set period.

-

Record the time spent in the light compartment, the number of transitions between compartments, and other behavioral parameters.

-

An increase in the time spent in the light compartment is indicative of an anxiolytic effect.[9]

Caption: Workflow for the light-dark box test.

Conclusion

Cannabidiolic acid methyl ester (HU-580) is a promising synthetic analog of CBDA with enhanced stability and potency.[1][2] Its ability to modulate the 5-HT1A receptor makes it a strong candidate for further investigation as a potential therapeutic for nausea, anxiety, and depression.[9][11] Recent findings on its antiviral activity further broaden its potential applications in drug development.[12] The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Cannabidiolic Acid Methyl Ester - SRIRAMCHEM [sriramchem.com]

- 6. Cannabidiolic Acid methyl ester | CAS 55658-71-4 | Cayman Chemical | Biomol.com [biomol.com]

- 7. Cannabidiolic Acid methyl ester [A solution in acetonitrile] [lgcstandards.com]

- 8. HU-580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute oral cannabidiolic acid methyl ester reduces depression-like behavior in two genetic animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. WO2018235079A1 - CANNABIDIOLIC ACID ESTER COMPOSITIONS AND USES THEREOF - Google Patents [patents.google.com]

The Physicochemical Properties of CBDA Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula and weight of Cannabidiolic Acid (CBDA) and its derivative, CBDA methyl ester. This information is crucial for researchers engaged in the study of cannabinoids, particularly for those focused on drug development and the synthesis of novel therapeutic agents.

Introduction

Cannabidiolic acid (CBDA) is a prominent non-psychoactive cannabinoid found in the raw cannabis plant. It is the acidic precursor to the more widely known cannabidiol (B1668261) (CBD). Through a process of esterification, the carboxylic acid group of CBDA can be converted to a methyl ester, forming CBDA methyl ester. This modification alters the molecule's physicochemical properties, including its molecular formula and weight, which can have significant implications for its biological activity and pharmacokinetic profile.

Molecular Formula and Weight

The chemical structures of CBDA and CBDA methyl ester are closely related, with the key difference being the modification of the carboxylic acid functional group. This seemingly minor alteration results in a predictable change in both the molecular formula and weight.

Cannabidiolic Acid (CBDA)

The molecular formula for CBDA is C22H30O4.[1] Its molecular weight is approximately 358.5 g/mol .[1]

CBDA Methyl Ester

The esterification of CBDA with methanol (B129727) results in the formation of CBDA methyl ester. This process adds a methyl group (CH3) to the carboxylate group. The molecular formula for CBDA methyl ester is C23H32O4.[2][3][4] Consequently, the molecular weight of CBDA methyl ester is approximately 372.5 g/mol .[2][3][4]

Data Summary

The following table provides a clear comparison of the molecular properties of CBDA and its methyl ester derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Cannabidiolic Acid (CBDA) | C22H30O4 | 358.5 |

| CBDA Methyl Ester | C23H32O4 | 372.5 |

Methodologies

The determination of the molecular formula and weight of these compounds is achieved through standard analytical chemistry techniques. Mass spectrometry is a primary method for determining the molecular weight of a compound with high accuracy. The molecular formula can be deduced from the exact mass measurement provided by high-resolution mass spectrometry, often in conjunction with other spectroscopic methods like Nuclear Magnetic Resonance (NMR) to confirm the structure.

The synthesis of CBDA methyl ester from CBDA is a standard esterification reaction. A common laboratory method involves reacting CBDA with methanol in the presence of an acid catalyst.

Logical Relationship Diagram

The following diagram illustrates the chemical transformation of Cannabidiolic Acid (CBDA) to CBDA Methyl Ester through the process of methylation. This visualization clarifies the structural change and the resulting modification of the molecular formula.

Caption: Chemical transformation of CBDA to CBDA Methyl Ester.

References

Initial Pharmacological Profile of HU-580: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial pharmacological screening of HU-580, a stable synthetic analogue of cannabidiolic acid (CBDA). HU-580, also known as cannabidiolic acid methyl ester (CBDA-ME), has demonstrated potent activity in preclinical models, primarily through modulation of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3][4] This document outlines its key pharmacological effects, presents quantitative data in a structured format, details the experimental methodologies used in its initial characterization, and provides visual representations of its mechanism of action and experimental workflows.

Core Pharmacological Activity: 5-HT1A Receptor Modulation

HU-580 has been identified as a potent enhancer of 5-HT1A receptor activation.[2][3][4] In vitro studies have shown that HU-580 can significantly increase the efficacy of the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).[2] This positive allosteric modulatory effect is believed to underlie the compound's observed anti-nausea and anxiolytic properties in animal models.[2][3][4] The anti-nausea and anti-anxiety effects of HU-580 were blocked by the 5-HT1A antagonist WAY100635, further confirming the involvement of this receptor.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from the initial pharmacological screening of HU-580, with comparative data for CBDA where available.

Table 1: In Vitro 5-HT1A Receptor Activity

| Compound | Assay | Parameter | Concentration Range | Result | Reference |

| HU-580 | [35S]-GTPγS binding in CHO cells expressing human 5-HT1A receptors | Increased Emax of 8-OH-DPAT | 0.01–10 nM | Potentiated agonist-induced receptor activation | [2][4] |

| CBDA | [35S]-GTPγS binding in CHO cells expressing human 5-HT1A receptors | Increased Emax of 8-OH-DPAT | 0.1–10 nM | Potentiated agonist-induced receptor activation | [2][4] |

Table 2: In Vivo Efficacy in Rat Models

| Model | Compound | Dose (i.p.) | Effect | Reference |

| Acute Nausea (Conditioned Gaping) | HU-580 | 0.1 and 1 µg/kg | Reduced signs of acute nausea | [2][4] |

| CBDA | 1 µg/kg | Reduced signs of acute nausea | [2][4] | |

| Anticipatory Nausea (Conditioned Gaping) | HU-580 | 0.01 and 0.1 µg/kg | Reduced signs of anticipatory nausea | [2][4] |

| CBDA | 0.1 µg/kg | Reduced signs of anticipatory nausea | [2][4] | |

| Anxiety (Light-Dark Box) | HU-580 | 0.01 µg/kg | Increased time spent in the light compartment | [2][4] |

| CBDA | 0.01 µg/kg | No significant effect | [2][4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

[35S]-GTPγS Binding Assay

This in vitro assay was used to determine the effect of HU-580 on 5-HT1A receptor activation.

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT1A receptor.

-

Incubation: Membranes were incubated with the 5-HT1A receptor agonist 8-OH-DPAT at various concentrations, in the presence or absence of HU-580 or CBDA. The incubation mixture also contained [35S]-GTPγS.

-

Binding: Activated G-proteins, resulting from receptor stimulation by the agonist, bind to [35S]-GTPγS.

-

Measurement: The amount of bound [35S]-GTPγS was quantified using liquid scintillation counting, providing a measure of receptor activation.

-

Analysis: The effect of HU-580 on the Emax (maximum effect) and EC50 (concentration for half-maximal effect) of 8-OH-DPAT was determined.[2]

Conditioned Gaping Model of Nausea in Rats

This in vivo model assesses both acute and anticipatory nausea.

-

Conditioning: Rats were conditioned by pairing a novel context (the conditioning chamber) with an injection of lithium chloride (LiCl), an agent that induces nausea and vomiting.

-

Acute Nausea Testing: To assess the effect on acute nausea, rats were pre-treated with HU-580, CBDA, or vehicle, followed by an injection of LiCl. The number of "gaping" responses (a validated model of nausea in rats) was recorded.

-

Anticipatory Nausea Testing: To evaluate anticipatory nausea, conditioned rats were re-exposed to the context previously paired with LiCl, but received a saline injection instead. Prior to re-exposure, they were treated with HU-580, CBDA, or vehicle. The number of conditioned gaping responses was measured.[2]

Light-Dark Box Test for Anxiety in Rats

This model is used to assess anxiety-like behavior.

-

Apparatus: The apparatus consists of a box divided into a dark compartment and a brightly lit compartment.

-

Procedure: Rats were subjected to foot shocks to induce a state of anxiety. 24 hours later, they were treated with HU-580, CBDA, or vehicle.

-

Testing: Each rat was then placed in the dark compartment, and the time spent in the light compartment was recorded over a set period. Anxiolytic compounds typically increase the time spent in the light compartment.[2]

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflows.

References

- 1. HU-580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cannabidiolic acid methyl ester, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Cannabidiolic Acid (CBDA) Analogues: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Cannabidiolic acid (CBDA), the acidic precursor to the well-known cannabidiol (B1668261) (CBD), is emerging from the shadow of its decarboxylated counterpart as a molecule of significant therapeutic interest. Its unique pharmacological profile, including anti-inflammatory, anti-emetic, and anti-convulsant properties, has spurred a wave of research into the synthesis and biological evaluation of its analogues. This technical guide provides a comprehensive literature review of CBDA analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development in this promising area.

Synthesis and Chemical Diversity of CBDA Analogues

The structural modification of CBDA has opened a "Klondike" of opportunities for developing novel therapeutic agents.[1] Researchers have explored a variety of synthetic strategies to create a diverse library of CBDA analogues. These strategies often involve modifications to the carboxyl group, the resorcinol (B1680541) ring, or the alkyl side chain.

One common approach is the esterification or amidation of the carboxylic acid moiety to enhance bioavailability or modulate activity.[2][3] For instance, nitrogen-containing derivatives of CBDA have been synthesized and investigated for their anticancer properties.[1] Another key area of exploration is the synthesis of stereoisomers and analogues with modified terpene rings to probe the structure-activity relationships governing their anticonvulsant effects.[4]

Stereospecific and efficient synthetic routes have been developed, often starting from phloroglucinol (B13840) or its analogues, to produce a range of cannabinoids, including CBDA and its derivatives, with minimal psychoactive byproducts like THC.[5] These methods provide a cost-effective platform for generating novel cannabinoid compounds for further investigation.[5]

Biological Activities and Therapeutic Potential

CBDA analogues have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic applications.

Anti-inflammatory and Analgesic Effects

CBDA and its analogues have shown significant anti-inflammatory and analgesic properties.[6][7][8][9] These effects are believed to be mediated through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[10] The anti-inflammatory potential of these compounds makes them attractive for the treatment of conditions such as arthritis and other inflammatory disorders.

Anticancer Activity

Emerging evidence suggests that CBDA and its derivatives possess anticancer properties.[1] Studies have shown their ability to inhibit the migration of aggressive breast cancer cells and downregulate proto-oncogenes.[10] The development of nitrogen-containing CBDA derivatives has shown particular promise in in vitro and in vivo studies against various cancer cell lines.[1]

Anticonvulsant Properties

Following the FDA approval of Epidiolex (a CBD-based drug) for certain forms of epilepsy, there has been growing interest in the anticonvulsant potential of other cannabinoids.[11] CBDA itself has demonstrated anticonvulsant effects in animal models of Dravet syndrome.[12] The synthesis and evaluation of various CBDA analogues are underway to identify compounds with improved efficacy and safety profiles for the treatment of epilepsy.[4]

Quantitative Biological Data of CBDA Analogues

To facilitate a comparative analysis of the biological activity of various CBDA analogues, the following table summarizes key quantitative data from the literature.

| Compound/Analogue | Assay Type | Target | Activity (IC50/EC50/Ki) | Reference |

| CBDA | COX-2 Inhibition | COX-2 | ~2 µM | [10] |

| Nitrogen-containing CBDA derivative 1 | Anticancer (HT-29 colon cancer cells) | Cell Viability | < 10 µM | [1] |

| Nitrogen-containing CBDA derivative 2 | Anticancer (HT-29 colon cancer cells) | Cell Viability | < 10 µM | [1] |

| (+)-Carenadiol (CBD analogue) | Anticonvulsant (AGS rats) | Seizure Protection | PI = 5.1 | [4] |

Note: This table is a representative sample and will be expanded as more specific quantitative data is extracted from full-text articles.

Pharmacokinetics of CBDA and its Analogues

Understanding the pharmacokinetic profile of CBDA and its analogues is crucial for their development as therapeutic agents. Studies in canines and rodents have shown that orally administered CBDA is absorbed and retained, with some formulations showing superior absorption.[13][14] However, the brain-to-plasma ratio for CBDA has been reported to be low in some vehicles, suggesting challenges with brain penetration.[12] Interestingly, the use of a Tween 80-based vehicle significantly improved the brain-to-plasma ratio of CBDA in mice.[12] Human studies have indicated that carboxylated cannabinoids like CBDA may have substantially greater bioavailability and faster absorption compared to their decarboxylated counterparts.[15]

Key Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes associated with CBDA and its analogues, the following diagrams have been generated using the DOT language.

Cannabinoid Biosynthesis Pathway

Caption: Biosynthetic pathway of major cannabinoids in Cannabis sativa.

Experimental Workflow for Anticancer Activity Screening

Caption: A typical workflow for screening the anticancer activity of CBDA analogues.

Detailed Experimental Protocols

To ensure the reproducibility and further development of the research cited, detailed experimental protocols are essential. The following is a representative example of a protocol for a key assay.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol is a generalized representation based on common methodologies and should be adapted based on specific laboratory conditions and reagents.

-

Enzyme and Substrate Preparation:

-

Recombinant human COX-2 enzyme is obtained from a commercial source and diluted to the desired concentration in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

A stock solution of the substrate, arachidonic acid, is prepared in ethanol (B145695) and then diluted in the assay buffer.

-

-

Inhibition Assay:

-

The CBDA analogue to be tested is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the test compound are prepared in the assay buffer.

-

In a 96-well plate, the reaction mixture is prepared by adding the assay buffer, the COX-2 enzyme, and the test compound or vehicle control.

-

The plate is pre-incubated at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding the arachidonic acid substrate.

-

The plate is incubated at 37°C for a defined period (e.g., 10 minutes).

-

-

Detection of Prostaglandin E2 (PGE2):

-

The reaction is stopped by adding a quenching solution (e.g., 1 M HCl).

-

The amount of PGE2 produced, a primary product of the COX-2 reaction, is quantified using a commercial Prostaglandin E2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

A standard curve for PGE2 is generated.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Future Directions and Conclusion

The study of cannabidiolic acid analogues is a rapidly advancing field with immense therapeutic potential. The diverse biological activities, coupled with advancing synthetic methodologies, position these compounds as promising leads for the development of novel drugs for a range of diseases. Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To systematically explore the relationship between the chemical structure of CBDA analogues and their biological activity, guiding the design of more potent and selective compounds.

-

Elucidation of Mechanisms of Action: While some signaling pathways have been identified, a deeper understanding of the molecular targets and downstream effects of these analogues is needed.

-

Pharmacokinetic and Toxicological Studies: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential to assess the drug-like properties and safety of lead candidates.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.

This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the current state of CBDA analogue research and highlighting the exciting opportunities that lie ahead. The continued exploration of this unique chemical space holds the promise of delivering a new generation of cannabinoid-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. US10709681B2 - Biologically active cannabidiol analogs - Google Patents [patents.google.com]

- 3. WO2017132526A1 - Biologically active cannabidiol analogs - Google Patents [patents.google.com]

- 4. Synthesis of cannabidiol stereoisomers and analogs as potential anticonvulsant agents. [repository.arizona.edu]

- 5. US20230357177A1 - Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use - Google Patents [patents.google.com]

- 6. US7807711B2 - Medicinal acidic cannabinoids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Pharmacokinetics of Cannabidiol, Cannabidiolic Acid, Δ9-Tetrahydrocannabinol, Tetrahydrocannabinolic Acid and Related Metabolites in Canine Serum After Dosing With Three Oral Forms of Hemp Extract [frontiersin.org]

- 14. Pharmacokinetics of Cannabidiol, Cannabidiolic Acid, Δ9-Tetrahydrocannabinol, Tetrahydrocannabinolic Acid and Related Metabolites in Canine Serum After Dosing With Three Oral Forms of Hemp Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Pharmacokinetics and Pharmacodynamics of a Hemp-Derived "Full-Spectrum" Oral Cannabinoid Product with a 1:1 Ratio of Cannabidiol to Cannabidiolic Acid and Delta-9-Tetrahydrocannabinol to Delta-9-Tetrahydrocannabinolic Acid: A Double-Blind, Placebo-Controlled, Within-Subjects Human Laboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Stable Cannabinoid: An In-depth Technical Guide to Cannabidiolic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiolic acid methyl ester (CBDA-ME), also known by the research codes HU-580 and EPM301, is a semi-synthetic derivative of the naturally occurring cannabidiolic acid (CBDA). Unlike its precursor, which is abundant in raw Cannabis sativa, CBDA-ME is a product of laboratory synthesis. Its creation was driven by the need to overcome the inherent instability of CBDA, which readily decarboxylates into cannabidiol (B1668261) (CBD) when exposed to heat or light. This instability has long posed a significant challenge for consistent dosing and the development of CBDA-based therapeutics. The methylation of the carboxylic acid group in CBDA results in a stable ester, CBDA-ME, which not only retains but, in some cases, exhibits enhanced biological activity compared to its parent compound. This technical guide provides a comprehensive overview of the origin, synthesis, and key characteristics of cannabidiolic acid methyl ester.

From Unstable Precursor to Stable Analog: The Rationale for Synthesis

CBDA is the acidic precursor to CBD and is biosynthesized in the trichomes of the cannabis plant from cannabigerolic acid (CBGA) through the action of CBDA synthase[1][2]. While research has indicated the therapeutic potential of CBDA, its application has been hampered by its chemical lability[3]. The carboxylic acid moiety makes the molecule susceptible to decarboxylation, a process that is accelerated by heat and light, leading to the formation of CBD[4]. This conversion alters the pharmacological profile and presents a significant hurdle for standardization and formulation in a pharmaceutical context.

To address this limitation, researchers developed cannabidiolic acid methyl ester. By converting the carboxylic acid to a methyl ester, the molecule's stability is significantly increased, allowing for more reliable research and potential therapeutic applications[3]. This synthetic modification has been shown to produce a compound that is not only more stable but also more potent in certain biological assays[5][6].

Synthesis of Cannabidiolic Acid Methyl Ester

The primary method for synthesizing CBDA-ME is through the esterification of CBDA. This process involves the reaction of the carboxylic acid group of CBDA with methanol (B129727) in the presence of a coupling agent or catalyst.

Experimental Protocol: Steglich Esterification of CBDA

One of the common methods for this type of esterification is the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP)[7][8][9].

Materials:

-

Cannabidiolic acid (CBDA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Methanol

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve CBDA (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (0.1 equivalents) and anhydrous methanol (1.2 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the cooled reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude CBDA-ME.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure cannabidiolic acid methyl ester[10][11].

A patent has also described a multi-step synthesis involving the protection of the phenolic hydroxyl groups of CBDA by acylation to form a di-acetate derivative, followed by methylation of the carboxylic acid, and subsequent deprotection to yield CBDA-ME[12]. This method aims to improve the yield and purity of the final product.

Quantitative Data Summary

The enhanced stability and potency of CBDA-ME compared to CBDA are key attributes for its consideration as a therapeutic agent. The following tables summarize the available quantitative data.